molecular formula C27H27N5O5 B11444149 N-(4-ethoxyphenyl)-6,6-dimethyl-9-(4-nitrophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-ethoxyphenyl)-6,6-dimethyl-9-(4-nitrophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11444149
M. Wt: 501.5 g/mol
InChI Key: ZJYKDKNOBQXJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloquinazoline core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinazoline core.

    Introduction of Substituents: Various substituents such as the ethoxyphenyl, dimethyl, and nitrophenyl groups are introduced through substitution reactions.

    Final Assembly: The final step involves the coupling of the core structure with the carboxamide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield the corresponding amino derivative.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.

    Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.

Uniqueness

N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-9-(4-NITROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific combination of substituents and the pyrazoloquinazoline core. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C27H27N5O5

Molecular Weight

501.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6,6-dimethyl-9-(4-nitrophenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H27N5O5/c1-4-37-19-11-7-17(8-12-19)29-26(34)20-15-28-31-24(16-5-9-18(10-6-16)32(35)36)23-21(30-25(20)31)13-27(2,3)14-22(23)33/h5-12,15,24,30H,4,13-14H2,1-3H3,(H,29,34)

InChI Key

ZJYKDKNOBQXJLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.